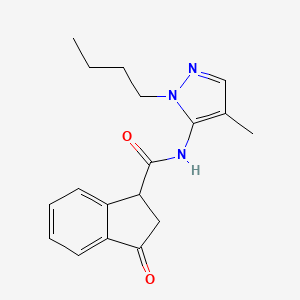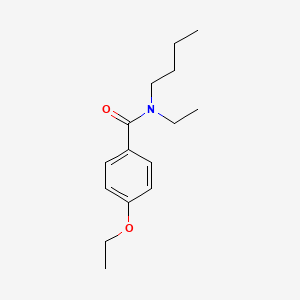![molecular formula C21H25FN4O3S B3979898 1-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}azepane](/img/structure/B3979898.png)
1-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}azepane
Descripción general
Descripción
1-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}azepane, also known as FNPA, is a chemical compound that belongs to the class of azepane derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a neurotransmitter receptor that plays a crucial role in regulating brain function. FNPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuropharmacology.
Aplicaciones Científicas De Investigación
1-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}azepane has been used extensively in scientific research to study the function of dopamine D3 receptors in the brain. The dopamine D3 receptor is a potential target for the treatment of various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. This compound has been shown to be a potent and selective antagonist of the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in these disorders.
Mecanismo De Acción
1-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}azepane exerts its effects by binding to the dopamine D3 receptor and blocking its activity. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission in the brain. By blocking the activity of this receptor, this compound can modulate dopamine signaling and affect various physiological and behavioral processes.
Biochemical and Physiological Effects
This compound has been shown to affect various physiological and behavioral processes in animal models. For example, it has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction. It has also been shown to reduce anxiety-like behavior in mice, suggesting that it may have potential as a treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}azepane in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of dopamine D3 receptor blockade without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Direcciones Futuras
There are several potential future directions for research on 1-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}azepane. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists that could be used as potential therapeutics for neurological and psychiatric disorders. Another area of interest is the study of the long-term effects of dopamine D3 receptor blockade on brain function and behavior. Finally, there is a need for more research on the safety and toxicity of this compound and other dopamine D3 receptor antagonists, particularly in humans.
Propiedades
IUPAC Name |
[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S/c22-16-14-19(26(28)29)18(15-17(16)23-7-3-1-2-4-8-23)24-9-11-25(12-10-24)21(27)20-6-5-13-30-20/h5-6,13-15H,1-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQLMUBBBARKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CS4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B3979816.png)

![N-[4-acetyl-5-methyl-5-(5-methyl-2-furyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3979832.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,3-diphenylpropanamide](/img/structure/B3979842.png)
![N,6-dimethyl-N-[(2-methylpyridin-4-yl)methyl]-2-propylpyrimidin-4-amine](/img/structure/B3979846.png)
![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)methanesulfonamide](/img/structure/B3979853.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-fluorobenzoate](/img/structure/B3979867.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide](/img/structure/B3979870.png)
![N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B3979878.png)
![N-(4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3979896.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979910.png)
![N-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3979915.png)
